molecular formula C20H27N3O4 B11930023 (6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone

(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone

Cat. No.: B11930023
M. Wt: 373.4 g/mol
InChI Key: YAYKUKWEFJDSJG-ZXHXGBMYSA-N
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Description

The compound (6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone is a complex organic molecule known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of azaspiro compounds and is characterized by its spirocyclic framework, which includes multiple fused rings and several chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups. Key steps may include cyclization reactions, stereoselective reductions, and protective group strategies to ensure the correct configuration of chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Selective reduction can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Asperparaline C: Another azaspiro compound with a similar spirocyclic framework.

    Asperparaline B: Shares structural similarities but differs in the arrangement of functional groups.

    (1S,7S,9R,11S)-2’,2’,10,10-tetramethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,6’-8H-pyrano[3,2-f]indole]-2,7’,14-trione: A related compound with additional ring structures.

Uniqueness

(6S,9S,11S)-1’,6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3’-pyrrolidine]-2’,4,5’,14-tetrone: stands out due to its specific configuration of chiral centers and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone

InChI

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19?,20?/m0/s1

InChI Key

YAYKUKWEFJDSJG-ZXHXGBMYSA-N

Isomeric SMILES

C[C@H]1CC(=O)N2C13C[C@H]4C([C@@]5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C

Canonical SMILES

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C

Origin of Product

United States

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